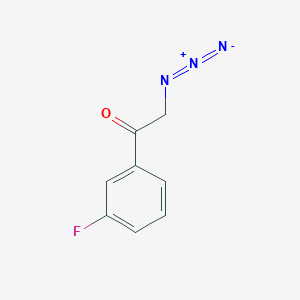
4-(4-Fluoro-3-méthylphényl)aniline
Vue d'ensemble
Description
4-(4-Fluoro-3-methylphenyl)aniline is an organic compound that belongs to the class of fluorobenzenes. It has a molecular formula of C13H12FN and a molecular weight of 201.24 g/mol .
Synthesis Analysis
The synthesis of 4-(4-Fluoro-3-methylphenyl)aniline can be achieved by various methods. One such method involves the reaction of 4-(3-Fluoro-4-methylphenyl)anilineethylbenzoyl chloride with aniline in the presence of a base. Another method involves the use of palladium-catalyzed amination of aryl halides .Molecular Structure Analysis
The molecular structure of 4-(4-Fluoro-3-methylphenyl)aniline consists of a biphenyl core with a fluoro and a methyl substituent on one phenyl ring and an amine group on the other . Theoretical structural analysis of similar compounds has been conducted using various DFT based methods .Physical and Chemical Properties Analysis
4-(4-Fluoro-3-methylphenyl)aniline is commonly referred to as a pale yellow solid. It has a melting point of 74-77°C and a boiling point of 246°C. This chemical compound is soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.Applications De Recherche Scientifique
Synthèse des Anilines
4-(4-Fluoro-3-méthylphényl)aniline: est un intermédiaire précieux dans la synthèse des anilines, qui sont essentielles dans la production de colorants, de produits pharmaceutiques et de produits agrochimiques . Le composé peut subir diverses réactions, notamment des substitutions nucléophiles et des processus de réduction, pour donner une large gamme de dérivés d'aniline.
Agent de marquage pour les protéines
En raison de son groupe fluoro réactif, ce composé peut agir comme un agent de marquage pour les groupes amino libres dans les protéines. Cette application est particulièrement utile en protéomique pour le marquage des protéines, permettant ainsi leur identification et leur quantification .
Catalyseur de la réaction de Friedel-Crafts
En synthèse organique, This compound peut être utilisée dans les réactions de Friedel-Crafts comme substrat. Elle peut réagir avec des aldéhydes en présence de liquides ioniques acides de Brönsted pour former des triarylméthanes, qui sont importants en science des matériaux et ont une signification pharmacologique .
Synthèse des polymères d'oxyde de polyphénylène
Ce composé a été utilisé dans la synthèse de copolymères bloc tige-bobine bien définis de poly(oxyde de phénylène) trifluorométhylé. Ces polymères ont des applications dans la science des matériaux avancés en raison de leur stabilité thermique et de leurs propriétés mécaniques .
Préparation des bases de Schiff diimine
This compound: peut être utilisée dans la synthèse des bases de Schiff diimine. Les bases de Schiff ont une variété d'applications, notamment leur utilisation comme ligands en chimie de coordination et comme catalyseurs dans les réactions organiques .
Safety and Hazards
4-(4-Fluoro-3-methylphenyl)aniline is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation. It may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as 4-fluoroaniline, are used as precursors to various potential and real applications .
Mode of Action
It’s known that similar compounds, such as 4-fluoroaniline, can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds, such as 4-fluoroaniline, are known to be involved in various biological activities .
Pharmacokinetics
Similar compounds, such as 4-fluoroaniline, are known to be used as precursors to various potential and real applications , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds, such as 4-fluoroaniline, are known to be used as precursors to various potential and real applications , suggesting that they may have significant biological effects.
Action Environment
Similar compounds, such as 4-fluoroaniline, are known to be used as precursors to various potential and real applications , suggesting that they may be stable under a variety of conditions.
Analyse Biochimique
Biochemical Properties
4-(4-Fluoro-3-methylphenyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 4-(4-Fluoro-3-methylphenyl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 4-(4-Fluoro-3-methylphenyl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(4-Fluoro-3-methylphenyl)aniline has been shown to alter the expression of certain genes involved in the detoxification processes. Additionally, it can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-(4-Fluoro-3-methylphenyl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-(4-Fluoro-3-methylphenyl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluoro-3-methylphenyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Fluoro-3-methylphenyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 4-(4-Fluoro-3-methylphenyl)aniline in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-(4-Fluoro-3-methylphenyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, significant biological effects can be observed. These effects may include changes in enzyme activity, alterations in metabolic pathways, and potential toxic or adverse effects at high doses. For instance, high doses of 4-(4-Fluoro-3-methylphenyl)aniline have been associated with hepatotoxicity and other organ-specific toxicities in animal studies .
Metabolic Pathways
4-(4-Fluoro-3-methylphenyl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may be biologically active. The compound’s metabolism can also affect metabolic flux and the levels of different metabolites within the cell, potentially influencing overall cellular function .
Transport and Distribution
The transport and distribution of 4-(4-Fluoro-3-methylphenyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, 4-(4-Fluoro-3-methylphenyl)aniline may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4-(4-Fluoro-3-methylphenyl)aniline is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 4-(4-Fluoro-3-methylphenyl)aniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-(4-Fluoro-3-methylphenyl)aniline is crucial for elucidating its precise mechanisms of action .
Propriétés
IUPAC Name |
4-(4-fluoro-3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOIEXUDPPEUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734098 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183774-59-5 | |
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


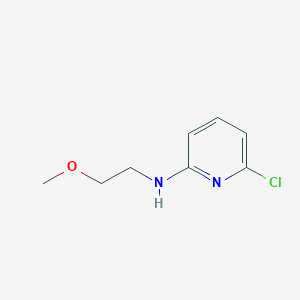
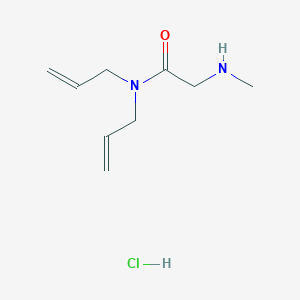

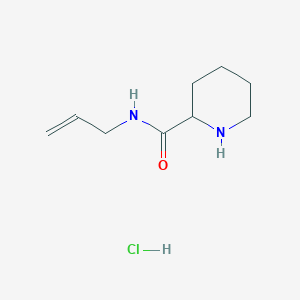

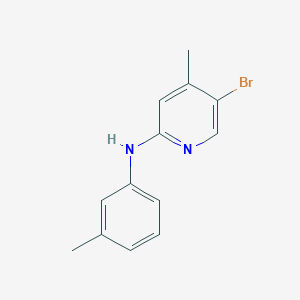
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
